molecular formula C12H11NO2 B2769338 Methyl 1-aminonaphthalene-2-carboxylate CAS No. 35092-83-2

Methyl 1-aminonaphthalene-2-carboxylate

Cat. No.: B2769338
CAS No.: 35092-83-2
M. Wt: 201.225
InChI Key: BQCNDQVTNMXQGK-UHFFFAOYSA-N
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Description

Methyl 1-aminonaphthalene-2-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methyl ester group at the second position and an amino group at the first position of the naphthalene ring

Mechanism of Action

Target of Action

Methyl 1-aminonaphthalene-2-carboxylate is a compound that has been found to have potential biological activity It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar mode of action.

Mode of Action

It is known that similar compounds can act as photolabile protective groups (ppgs), which can mask the chemical and biological activity of the protected group . By selecting the appropriate wavelength of light for irradiation, the target molecule can be accurately released and its performance can be restored . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

This is a key biochemical pathway necessary to provide carbon units required for critical processes, including nucleotide biosynthesis, epigenetic methylation, and cell redox-status regulation .

Pharmacokinetics

It’s worth noting that monoclonal antibodies, which are large molecule therapeutics like this compound, demonstrate complex pharmacokinetic behavior . They are primarily eliminated via catabolism to peptides and amino acids . This suggests that this compound may have similar ADME properties.

Result of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may have similar effects.

Action Environment

It’s worth noting that the photoreactivity of similar compounds can be modified towards the release of acids or alcohols by introducing a methyl group in the reactive center . This suggests that the action of this compound may be influenced by environmental factors such as light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminonaphthalene-2-carboxylate typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.

    Reduction of 1-Nitronaphthalene: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1-aminonaphthalene.

    Esterification: The carboxylation of 1-aminonaphthalene is achieved by reacting it with methyl chloroformate in the presence of a base such as pyridine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Methyl 1-aminonaphthalene-2-methanol.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Methyl 1-aminonaphthalene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of organic materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

    Methyl 1-hydroxynaphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 1-nitronaphthalene-2-carboxylate: Contains a nitro group instead of an amino group.

    Methyl 1-methylnaphthalene-2-carboxylate: Contains a methyl group instead of an amino group.

Uniqueness: Methyl 1-aminonaphthalene-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 1-aminonaphthalene-2-carboxylate (MANC) is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

MANC is characterized by the presence of an amino group and a methyl ester group attached to a naphthalene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

MANC exhibits a range of biological activities, as summarized below:

Activity Description
AntiviralPotential effectiveness against viral infections.
AnticancerInduces apoptosis in cancer cells through various pathways.
Anti-inflammatoryReduces inflammation via inhibition of pro-inflammatory cytokines.
AntioxidantScavenges free radicals, protecting cells from oxidative stress.
AntimicrobialExhibits activity against various bacterial strains.
AntidiabeticInfluences glucose metabolism and insulin sensitivity.
AntimalarialShows potential in inhibiting malaria parasites.

The biological activity of MANC can be attributed to several mechanisms:

  • Enzyme Inhibition : MANC may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Redox Activity : Similar compounds have been shown to participate in redox reactions, which can modulate cellular signaling pathways.
  • Interaction with Nucleic Acids : MANC may bind to DNA or RNA, affecting gene expression and leading to apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of MANC is crucial for its therapeutic application. The compound exhibits complex behavior typical of large molecule therapeutics, including:

  • Absorption : MANC's absorption characteristics can vary based on formulation and route of administration.
  • Distribution : Its distribution in tissues is influenced by its lipophilicity and ability to cross biological membranes.
  • Metabolism : MANC undergoes metabolic transformations that may activate or deactivate its biological effects.
  • Excretion : The elimination pathways are essential for determining dosage regimens.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of MANC in various fields:

  • A study conducted by researchers demonstrated that MANC exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Another investigation revealed that MANC could modulate inflammatory responses in vitro, indicating its utility in treating inflammatory diseases .
  • Research on similar naphthalene derivatives has shown promising results in antimicrobial activity, supporting the hypothesis that MANC may possess similar properties .

Comparative Analysis with Related Compounds

MANC shares structural similarities with other naphthalene derivatives, which can provide insights into its unique properties:

Compound Functional Groups Notable Activities
Methyl 1-hydroxynaphthalene-2-carboxylateHydroxyl groupAntioxidant, anti-inflammatory
Methyl 1-nitronaphthalene-2-carboxylateNitro groupAntimicrobial
Methyl 1-methylnaphthalene-2-carboxylateMethyl groupLess studied; potential for diverse activities

Properties

IUPAC Name

methyl 1-aminonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNDQVTNMXQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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